AZ617 Sodium
Description
Contextualization of Toll-like Receptor 4 (TLR4) Agonists in Immunological Research
Toll-like receptor 4 is a critical sensor for lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria. plos.org The activation of TLR4 by agonists—molecules that bind to and activate the receptor—initiates a cascade of signaling events that lead to the production of pro-inflammatory cytokines and the activation of immune cells. plos.org This response is vital for clearing infections.
TLR4 signaling is unique among the TLR family as it utilizes two distinct pathways: the MyD88-dependent pathway and the TRIF-dependent pathway. plos.orgresearchgate.net The MyD88-dependent pathway, initiated at the cell surface, primarily drives the production of inflammatory cytokines through the activation of the transcription factor NF-κB. researchgate.net The TRIF-dependent pathway is engaged following the internalization of the receptor and leads to the production of type I interferons. researchgate.net
The ability of TLR4 agonists to potently stimulate the immune system has made them a major focus of research for various applications, most notably as vaccine adjuvants. Adjuvants enhance the body's immune response to an antigen, and TLR4 agonists have shown promise in promoting robust and long-lasting immunity. nih.govoup.com For instance, Monophosphoryl lipid A (MPL), a detoxified derivative of LPS, is a well-known TLR4 agonist used in several approved vaccines. nih.govnih.gov
Significance of Investigating Human-Specific TLR4 Modulators
A significant challenge in the preclinical development of drugs targeting the immune system is the difference in immunological signaling between animal models and humans. nih.gov These species-specific differences can lead to a lack of translation from promising preclinical results in animals to successful clinical outcomes in humans. This is particularly true for TLR4 modulators.
For example, the widely studied TLR4 agonist LPS and its derivative MPL exhibit a preference for activating mouse TLR4 over human TLR4. nih.govnih.gov This discrepancy can complicate the interpretation of data from mouse models and hinder the development of effective human therapeutics.
To overcome this hurdle, there is a critical need for TLR4 modulators that specifically target the human receptor. Such compounds allow researchers to study human-specific immune responses with greater accuracy. The development of humanized mouse models—immunodeficient mice engrafted with a functional human immune system—further enhances the utility of human-specific TLR4 modulators. nih.govresearchgate.netnih.govfrontiersin.org In these models, a human-specific agonist can be used to selectively stimulate the engrafted human immune cells, providing a more relevant in vivo system for studying human immunology and testing novel therapeutics. nih.govnih.gov
Overview of AZ617 Sodium as a Research Tool
This compound is a small molecule, water-soluble TLR4 agonist that was identified through a high-throughput screening process and subsequent optimization using a 4-component Ugi condensation reaction. nih.govru.nltandfonline.com A key characteristic of AZ617 is its potent and preferential activation of human TLR4 over its murine counterpart. researchgate.netnih.gov This human-specificity makes AZ617 an invaluable tool for preclinical immunopharmacology.
Research has shown that AZ617's activity is dependent on the TLR4 signaling complex. nih.gov Specifically, its ability to activate TLR4 is significantly enhanced by the presence of the human accessory protein MD-2. nih.govunimib.it MD-2 is a co-receptor that binds directly to LPS and is essential for TLR4 signaling. unimib.itnih.gov Studies using cells expressing different combinations of human and mouse TLR4 and MD-2 have revealed that the species origin of MD-2 is a critical determinant for activation by Ugi compounds like AZ617. nih.govunimib.it Interestingly, unlike LPS, the activity of AZ617 does not require the co-expression of CD14, another accessory protein involved in LPS recognition. plos.orgnih.govnih.gov
The primary mechanism of action for AZ617 is the activation of the NF-κB signaling pathway, leading to the release of pro-inflammatory cytokines. nih.gov In vitro studies have demonstrated that stimulating human peripheral blood mononuclear cells (PBMCs) with AZ617 results in a dose-dependent release of cytokines such as TNFα, IL-1β, and IL-6. nih.gov Conversely, AZ617 shows little to no activity on mouse splenocytes. nih.gov
The utility of AZ617 as a human-specific research tool has been further demonstrated in vivo using humanized mouse models. nih.govnih.gov In these models, administration of AZ617 leads to a robust induction of human cytokines, with a pronounced preference over the induction of mouse cytokines. nih.govnih.gov For example, a study in CD34+ stem cell-engrafted NOG-EXL mice showed that AZ617 elicited a strong human TNFα and IL-6 response, with a 10- and 5-fold preference, respectively, over the corresponding mouse cytokines. nih.govnih.gov This selective activation allows for the specific investigation of human immune responses and the evaluation of potential therapeutic agents that target the human TLR4 pathway in a complex in vivo environment. nih.gov
Detailed Research Findings
In Vitro Activity of AZ617
| Cell Type | Observation | Key Finding | Citation |
|---|---|---|---|
| Human Peripheral Blood Mononuclear Cells (PBMCs) | Concentration-dependent release of NF-κB-related cytokines (IFNγ, IL-1β, TNFα, IL-6) upon stimulation with AZ617. | AZ617 is a potent agonist of human TLR4, primarily activating the NF-κB pathway. | nih.gov |
| Mouse Splenocytes | No significant cytokine release upon stimulation with AZ617. | Demonstrates the human-specific nature of AZ617's activity. | nih.gov |
| Human PBMCs pre-treated with anti-human TLR4 blocking antibody | Significant reduction in AZ617-induced cytokine release. | Confirms that the activity of AZ617 is dependent on the TLR4 receptor. | nih.gov |
| HEK293 cells transfected with human TLR4/MD2 | Potent activation and triggering of TLR4 signaling. | Shows strong agonistic activity on the human TLR4/MD2 complex. | researchgate.netnih.govunimib.it |
| HEK293 cells transfected with mouse TLR4/MD2 | Almost inactive in stimulating TLR4 signaling. | Highlights the species preference of AZ617 for the human receptor complex. | unimib.it |
| HEK293 cells with mixed human/mouse TLR4 and MD2 | Activity is highest in cells expressing human MD-2, regardless of the TLR4 species. | Indicates the critical role of the human MD-2 co-receptor for AZ617's function. | nih.govnih.govunimib.it |
In Vivo Activity of AZ617 in Humanized Mice
| Mouse Model | Observation | Key Finding | Citation |
|---|---|---|---|
| huNOG-EXL mice (engrafted with human CD34+ stem cells) | Strong induction of human TNFα and IL-6, with a 10- and 5-fold preference, respectively, over mouse cytokines. | AZ617 is a suitable in vivo tool to selectively probe human TLR4 function in a humanized mouse model. | nih.govnih.gov |
| huNOG-EXL mice treated with an IRAK4 inhibitor (PF-06650833) | Significant reduction in AZ617-induced human TNFα release. | Demonstrates the utility of AZ617 for evaluating the efficacy of inhibitors targeting the human TLR4 signaling pathway. | nih.govnih.gov |
Properties
Molecular Formula |
C40H37N4NaO4 |
|---|---|
Molecular Weight |
660.75 |
IUPAC Name |
Sodium (4-{cyclopentylcarbamoyl-[(1,5-diphenyl-1H-pyrazole-3-carbonyl)-indan-5-yl-amino]-methyl}-phenyl)-acetate |
InChI |
InChI=1S/C40H38N4O4.Na/c45-37(46)24-27-18-20-30(21-19-27)38(39(47)41-32-14-7-8-15-32)43(34-23-22-28-12-9-13-31(28)25-34)40(48)35-26-36(29-10-3-1-4-11-29)44(42-35)33-16-5-2-6-17-33;/h1-6,10-11,16-23,25-26,32,38H,7-9,12-15,24H2,(H,41,47)(H,45,46);/q;+1/p-1 |
InChI Key |
MDVBAWHHPYEIOT-UHFFFAOYSA-M |
SMILES |
O=C([O-])CC1=CC=C(C(C(NC2CCCC2)=O)N(C(C3=NN(C4=CC=CC=C4)C(C5=CC=CC=C5)=C3)=O)C6=CC7=C(CCC7)C=C6)C=C1.[Na+] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AZ-617 Sodium; AZ 617 Sodium; AZ617 Sodium |
Origin of Product |
United States |
Synthetic Chemistry and Structural Derivatization of Az617 Sodium
Elucidation of the Ugi Condensation Reaction Pathway for AZ617 Synthesis
The synthesis of AZ617 is achieved through a four-component Ugi condensation reaction (U-4CC). nih.govresearchgate.net This powerful multicomponent reaction brings together an aldehyde, a primary amine, a carboxylic acid, and an isocyanide in a single step to form a complex α-aminoacyl amide product. numberanalytics.comorganic-chemistry.org The naming of the "Ugi compounds," including AZ617, is derived from this synthetic method. nih.gov
The general mechanism for the Ugi reaction proceeds through several key steps: numberanalytics.commdpi.com
Imine Formation: The reaction initiates with the condensation of the aldehyde and the amine to form an imine (also known as a Schiff base). mdpi.com
Protonation and Nucleophilic Attack: The carboxylic acid protonates the imine, forming an iminium ion. This enhances the electrophilicity of the imine carbon, which is then attacked by the nucleophilic isocyanide carbon.
Addition of the Carboxylate: The resulting nitrilium ion is intercepted by the carboxylate anion.
Mumm Rearrangement: The intermediate undergoes an intramolecular acyl transfer, known as the Mumm rearrangement, to yield the final, stable bis-amide product. numberanalytics.com
The synthesis of AZ617 and its precursors was accomplished by systematically varying these four components. nih.gov For the large-scale synthesis of related acidic compounds like AZ618, the process involves combining the appropriate amine and isocyanate in the 4-component Ugi reaction step, followed by hydrolysis of an ester to yield the final carboxylic acid sodium salt. nih.govresearchgate.net Specifically, for AZ617, the process involves the hydrolysis of a methyl ester precursor using sodium hydroxide (B78521) to yield the sodium salt form. nih.gov
Methodologies for Analog Generation via Side-Chain Variation
A key advantage of the Ugi reaction is its suitability for combinatorial chemistry, allowing for the creation of extensive compound libraries by simply altering the starting components. nih.govnih.gov This strategy was employed to generate analogs of AZ617, primarily through side-chain variation, to explore the structure-activity relationship (SAR) and optimize compound properties. nih.gov
By systematically changing the amine, aldehyde, carboxylic acid, and isocyanide inputs, researchers synthesized a range of analogs incorporating a core diphenyl imidazole (B134444) moiety but with varying lipophilicity based on the different side chains. nih.gov The modification of these side chains is a common strategy in medicinal chemistry to fine-tune the biological activity and physicochemical properties of a molecule. nih.govnm.org
Several analogs of AZ617 were synthesized and characterized to assess their activity. nih.gov This approach allows for a detailed exploration of how different functional groups and structural motifs influence the desired biological effect.
Table 1: Selected AZ617 Analogs Generated via Ugi Reaction Side-Chain Variation
| Compound | Key Feature/Variation | Human TLR4 Activity (pEC50)* | Lipophilicity (LogD)** researchgate.net |
|---|---|---|---|
| AZ617 | Carboxylic acid group, diphenyl pyrazole (B372694) moiety | 8.1 nih.gov | 3.5 researchgate.net |
| AZ618 | Analog with varied side-chain | Potent activity nih.gov | 3.9 researchgate.net |
| AZ161 | Analog with varied side-chain | Potent activity, comparable to LPS nih.gov | 4.0 researchgate.net |
| AZ839 | Analog with varied side-chain | Active nih.gov | 4.3 researchgate.net |
| AZ902 | Analog with varied side-chain | Less active nih.gov | 4.5 researchgate.net |
*pEC50 is the negative logarithm of the EC50 value; a higher value indicates greater potency. nih.gov **LogD is the octanol/water distribution coefficient at pH 7.4; a range of 1-3 is often considered optimal for drug-like properties. researchgate.net
Principles of Synthetic Optimization for Research Compound Development
The development of AZ617 is a clear example of a structured synthetic optimization process. The initial lead compound, AZ126, was identified from a high-throughput screen but showed only modest activity and was highly lipophilic. nih.gov The goal of the optimization program was to enhance potency and improve physicochemical properties, such as increasing hydrophilicity. nih.gov
The optimization followed a combinatorial strategy focused on the versatile Ugi reaction. nih.gov The key stages of optimization are detailed below:
Initial Hit (AZ126): This compound was the product of a 4-component Ugi reaction and served as the starting point for optimization. It had a pEC50 of 5.6. nih.gov
First Optimization (AZ606): A significant leap in potency was achieved by incorporating a diphenyl imidazole moiety. This modification, yielding AZ606, resulted in a 10-fold increase in potency. nih.gov
Final Optimization (AZ617): To further improve the compound's profile, a carboxylic acid group was incorporated into the structure. nih.gov This led to another substantial increase in potency and yielded AZ617, which has activity in the nanomolar range and is more water-soluble. nih.govmedkoo.comresearchgate.net
This iterative process of structural modification and subsequent testing is a fundamental principle in the development of research compounds, aiming to maximize desired activity while optimizing for favorable physicochemical characteristics like metabolic stability and solubility. researchgate.net
Table 2: Optimization Stages from Lead Compound to AZ617
| Compound | Key Synthetic Modification | Human TLR4 Activity (pEC50) researchgate.net | Key Outcome |
|---|---|---|---|
| AZ126 | Initial Ugi product from HTS | 5.6 | Lead compound with modest activity. nih.gov |
| AZ606 | Incorporation of a diphenyl imidazole moiety | 6.6 | 10-fold increase in potency. nih.gov |
| AZ617 | Subsequent incorporation of a carboxylic acid group | 8.1 | Significant increase in potency and improved solubility. nih.govnih.gov |
Molecular and Cellular Pharmacodynamics of Az617 Sodium
Mechanism of Action at the Subcellular and Molecular Levels
The mechanism by which AZ617 Sodium exerts its effects is centered on its interaction with the TLR4 receptor complex, a key component of the innate immune system responsible for recognizing pathogen-associated molecular patterns like lipopolysaccharide (LPS).
Interaction with the TLR4/Myeloid Differentiation Factor 2 (MD2) Receptor Complex
TLR4 does not directly bind LPS; instead, this function is mediated by the accessory protein Myeloid Differentiation Factor 2 (MD2), which forms a complex with TLR4. This compound, as a TLR4 agonist, interacts with this TLR4/MD2 receptor complex. nih.gov While the precise binding mode of AZ617 to the TLR4/MD2 complex has been investigated through molecular modeling, showing potential interactions with residues in the MD2 hydrophobic pocket and the dimerization interface, the fundamental action involves engaging this receptor complex to initiate downstream signaling. Unlike some other TLR4 modulators, Ugi compounds like AZ617 appear to bypass the requirement for CD14 for optimal activity on transfected cells.
Differential Binding Affinity to Human Versus Murine MD2
A notable characteristic of AZ617 and other synthetic Ugi compounds is their species-specific TLR4 activation profile. nih.gov Studies have shown that these compounds exhibit a preference for activating human TLR4 (hTLR4) compared to murine TLR4 (mTLR4). nih.gov This species specificity is attributed to a higher affinity binding of Ugi compounds to human MD2 (hMD-2) than to murine MD2 (mMD-2). nih.gov Experiments using HEK-293 cells transfected with different combinations of human and mouse TLR4 and MD2 demonstrated that the presence of human MD2 was preferred for optimal triggering by Ugi compounds, suggesting that the species origin of MD2 is a significant factor in their activity.
Activation of Intracellular Signaling Cascades
Engagement of the TLR4/MD2 complex by agonists like this compound triggers intracellular signaling cascades that lead to inflammatory and immune responses. TLR4 is unique among TLRs in its ability to activate two distinct downstream pathways: the MyD88-dependent pathway and the TRIF-dependent pathway.
MyD88-Dependent Pathway Engagement
The MyD88-dependent pathway is one of the primary signaling routes activated by TLR4 upon ligand binding at the cell surface. This pathway typically leads to the production of a range of pro-inflammatory cytokines. nih.gov Research indicates that Ugi compounds, including AZ617, are effective in activating the MyD88 signaling pathway. Unlike some other TLR4 agonists, Ugi compounds were found not to be deficient in activating this pathway, suggesting their robust engagement of this signaling route.
TRIF-Dependent Pathway Modulation
In addition to the MyD88 pathway, activated TLR4 can also signal through the TRIF-dependent pathway, particularly after internalization of the receptor complex. This pathway is generally associated with the induction of type I interferons and other inflammatory mediators. Studies have shown that Ugi compounds are capable of triggering canonical TRIF-dependent signaling. nih.gov Furthermore, experiments in human peripheral blood mononuclear cells (PBMCs) demonstrated that Ugi compounds induced the expression of cytokines associated with both MyD88-dependent and TRIF-dependent pathways.
NFκB Translocation and Reporter Gene Activation
A key downstream event of the MyD88-dependent pathway activation is the translocation of the transcription factor NFκB from the cytoplasm to the nucleus. Nuclear translocation of NFκB is crucial for the subsequent activation of genes encoding pro-inflammatory cytokines and other immune mediators. Research on Ugi compounds, including AZ617, has demonstrated that these molecules lead to NFκB translocation. The activation of NFκB and its subsequent nuclear translocation are often measured using reporter gene assays, where the activity of a reporter gene under the control of NFκB-responsive elements is quantified. Studies utilizing such assays in HEK-293 cells transfected with human TLR4/MD2 have shown that AZ617 can potently trigger this NFκB-mediated reporter gene activation.
Species-Specific Immunological Responses to this compound
Studies have revealed significant differences in the immunological responses to this compound across various species, highlighting its preferential activity towards human TLR4. nih.govresearchgate.netnih.gov
Preferential Activation of Human TLR4 Over Mouse TLR4
This compound has demonstrated a clear preference for activating human TLR4 compared to mouse TLR4. nih.govresearchgate.netnih.gov In vitro studies using human peripheral blood mononuclear cells (PBMCs) showed that AZ617 stimulation resulted in a concentration-dependent release of NFκB-related cytokines, including IFNγ, IL-1β, TNFα, and IL-6. nih.gov This activity was significantly reduced when human PBMCs were pre-treated with a human TLR4 blocking reagent, confirming its TLR4 dependence. nih.govresearchgate.net
In contrast, stimulation of mouse splenocytes with AZ617 elicited little or no activity. nih.govnih.gov This differential response profile between human PBMCs and mouse splenocytes underscores the human-specific nature of AZ617's TLR4 agonism. nih.govnih.gov
Further evidence comes from in vivo studies using humanized immune system mouse models. nih.gov In these models, AZ617 treatment induced a dose-dependent increase in human TNFα and IL-6, demonstrating selectivity towards human TLR4 agonism. nih.gov At tested doses, human cytokines were induced with potency comparable to LPS, a non-preferential agonist, while LPS significantly outperformed AZ617 in inducing mouse cytokines. nih.gov For instance, at a 500 µg dose, AZ617 resulted in approximately 15-fold greater levels of human TNFα compared to mouse TNFα. nih.gov
The observed species specificity is linked to the interaction with the MD-2 co-receptor. tandfonline.comunimib.it Ugi compounds, including AZ617, exhibit higher affinity binding to human MD-2 than to mouse MD-2. tandfonline.comunimib.it Studies using HEK293 cells transfected with different combinations of human and mouse TLR4 and MD-2 have shown that the presence of human MD-2 is crucial for robust activity of Ugi compounds. nih.govtandfonline.comunimib.it
Response Profiles in Primate (e.g., Cynomolgus Monkey) Primary Cells
Research indicates that this compound is strongly active on primary cells from cynomolgus monkeys, similar to its activity on human primary cells. nih.govresearchgate.net This suggests that the TLR4 signaling pathway in cynomolgus monkeys responds to AZ617 in a manner comparable to humans. nih.govresearchgate.net While specific detailed data tables on cytokine induction in cynomolgus monkey primary cells stimulated with AZ617 were not extensively detailed in the provided context, the reported "strongly active" profile suggests a robust immune response, likely involving the release of inflammatory cytokines analogous to those observed in human PBMCs. nih.govresearchgate.net Cynomolgus macaques are often used in preclinical studies due to their immunological similarities to humans. frontiersin.orgnih.gov
Comparative Analysis Across Other Animal Models (e.g., Guinea Pig, Rat, Rabbit, Ferret, Cotton Rat)
Comparative analysis of this compound activity across a range of other animal models, including guinea pig, rat, rabbit, ferret, and cotton rat, has revealed varying degrees of responsiveness. nih.govresearchgate.net
Guinea pig cells have shown reduced, but still substantial, activity when exposed to Ugi compounds, including AZ617. nih.govresearchgate.net Studies using HEK293 cells transfected with guinea pig TLR4, MD-2, and CD14 demonstrated that Ugi compounds could activate these transfectants. researchgate.net
In contrast, mouse, rat, rabbit, ferret, and cotton rat cells displayed little or no activity when stimulated with Ugi compounds. nih.govresearchgate.net For instance, testing AZ617 and other Ugi compounds on rat primary cells showed minimal response, with only one analog (AZ618) inducing a comparable response to MPL in rat PBMCs. nih.gov
This comparative data highlights the distinct species-specific nature of this compound's interaction with the TLR4 pathway, with a clear preference for human and cynomolgus monkey TLR4 over that of rodents and other tested species. nih.govresearchgate.net
| Species | Response to this compound (Primary Cells) |
| Human | Strongly Active |
| Cynomolgus Monkey | Strongly Active |
| Guinea Pig | Reduced but Substantial Activity |
| Mouse | Little or No Activity |
| Rat | Little or No Activity |
| Rabbit | Little or No Activity |
| Ferret | Little or No Activity |
| Cotton Rat | Little or No Activity |
Note: This table is an interactive representation of the comparative analysis findings based on the provided text.
| Cytokine | Human PBMCs (vs Mouse Splenocytes) - In Vitro | Humanized Mouse Model (Human vs Mouse Cytokines) - In Vivo (500 µg dose) |
| TNFα | Concentration-dependent release | ~15-fold higher human TNFα |
| IL-6 | Concentration-dependent release | ~10-fold higher human IL-6 |
| IFNγ | Concentration-dependent release | Not specified in search results |
| IL-1β | Concentration-dependent release | Not specified in search results |
Note: This table summarizes cytokine induction data based on the provided text.
Preclinical in Vitro Investigation Methodologies
Cell-Based Assays for TLR4 Agonism Assessment
Cell-based assays are fundamental in determining the biological activity of potential TLR4 agonists. These assays utilize cell lines or primary cells that express functional TLR4 receptors, often in conjunction with co-receptors like MD-2 and CD14, which are essential for proper ligand recognition and signaling.
Utilization of TLR4-Transfected Human Embryonic Kidney (HEK293) Cells
HEK293 cells, which typically lack endogenous TLR4 expression, are commonly transfected with genes encoding human TLR4, MD-2, and sometimes CD14 to create a controlled system for evaluating TLR4 activation. tandfonline.comnih.govtandfonline.comchemicaljournal.orgresearchgate.netresearchgate.net These transfected cells are often coupled with a reporter gene, such as secreted embryonic alkaline phosphatase (SEAP) driven by an NFκB promoter. nih.govresearchgate.net Upon activation of TLR4 by an agonist like AZ617, the downstream NFκB pathway is triggered, leading to the expression and secretion of SEAP, which can be quantitatively measured in the cell supernatant. nih.govresearchgate.net
Studies using hTLR4-transfected HEK293 cells have demonstrated that AZ617 potently triggers human TLR4 activity. nih.govresearchgate.netplos.org Notably, AZ617 showed potent activity in HEK293 cells transfected with human TLR4/MD2 or hTLR4/hMD-2/hCD14, while being almost inactive in cells transfected with mouse TLR4/MD2. tandfonline.comnih.govtandfonline.comchemicaljournal.orgresearchgate.net This indicates a clear species preference for human TLR4. The inclusion of human MD-2 was found to be critical for the activity of Ugi compounds, including AZ617, in these transfected cell systems, suggesting that MD-2 plays a key role in the human-specific activation. tandfonline.comnih.govtandfonline.comresearchgate.net Unlike LPS, the optimal activity of AZ617 on transfected cells did not require the co-expression of CD14. tandfonline.comnih.govresearchgate.net
Application of Primary Human and Animal Immune Cells
Primary immune cells, such as peripheral blood mononuclear cells (PBMCs), provide a more physiologically relevant system to assess the activity and species specificity of TLR4 agonists. Human PBMCs express the full complement of receptors and signaling molecules required for TLR4 responses. plos.orgnih.govresearchgate.net
In vitro characterization of AZ617 using primary cells has confirmed its human-specific activity. Stimulation of human PBMCs with AZ617 resulted in a concentration-dependent release of cytokines. nih.govresearchgate.net In contrast, mouse splenocytes showed little or no cytokine induction when exposed to AZ617. plos.orgnih.govresearchgate.net Studies have also evaluated the activity of Ugi compounds on primary cells from other species, including guinea pig, rat, and cynomolgus monkey, showing varied responses and further supporting the human preference. nih.govresearchgate.netplos.orgplos.org Pre-treatment of human PBMCs with a human-specific TLR4 blocking antibody significantly reduced the AZ617-induced cytokine secretion, further supporting its TLR4-dependent mechanism. nih.govresearchgate.net
Biochemical Characterization of Receptor-Ligand Interactions
Biochemical studies provide insights into how AZ617 interacts with the TLR4 receptor complex at a molecular level, contributing to its agonistic activity and species specificity.
Quantitative Analysis of Protein-Ligand Binding
Quantitative analysis of protein-ligand binding helps to understand the affinity and specificity of AZ617 for components of the TLR4 complex, particularly MD-2, which is known to bind TLR4 ligands. unimib.it While direct quantitative binding data for AZ617 was not explicitly detailed in the provided sources, the observed human species specificity in cell-based assays is attributed to a higher affinity binding of Ugi compounds, including AZ617, to human MD-2 compared to mouse MD-2. tandfonline.comtandfonline.comunimib.it In silico docking studies have explored potential binding poses of Ugi compounds within the hydrophobic binding pocket of MD-2, suggesting interactions with specific residues. tandfonline.comnih.govplos.org These studies support the notion that the interaction with MD-2 is critical for the species-specific activation of TLR4 by AZ617.
Functional Assays for Cytokine and Chemokine Induction (e.g., TNFα, IL-6, IL-10, IL-1β, IP-10, GM-CSF)
A key functional outcome of TLR4 activation is the induction of pro-inflammatory and regulatory cytokines and chemokines. In vitro assays measuring the release of these mediators from immune cells are widely used to assess the functional potency of TLR4 agonists. nih.govresearchgate.netresearchgate.net
AZ617 has been shown to induce the secretion of several cytokines in human PBMCs in a concentration-dependent manner, including TNFα, IL-6, IL-1β, and IFNγ. plos.orgnih.govresearchgate.net These cytokines are downstream effectors of TLR4 signaling, primarily mediated through the NFκB pathway. nih.govresearchgate.net The cytokine profile induced by Ugi compounds, including AZ617, in human PBMCs has been reported to be similar to that induced by MPL and LPS. plos.org However, this induction was largely absent in mouse splenocytes, reinforcing the human-specific activity of AZ617. plos.orgnih.govresearchgate.net
Interactive Table 1: Cytokine Induction by AZ617 in Human PBMCs (Representative Data)
| Cytokine | Response to AZ617 (Relative to Control) |
| TNFα | Concentration-dependent increase |
| IL-6 | Concentration-dependent increase |
| IL-1β | Concentration-dependent increase |
| IFNγ | Concentration-dependent increase |
Note: Data is representative based on descriptions of concentration-dependent release nih.govresearchgate.net. Specific quantitative values (e.g., EC50, fold induction) would require access to original figures/data tables in the source publications.
The induction of these cytokines by AZ617 in human PBMCs was significantly reduced when the cells were pre-treated with a human-specific TLR4 blocking antibody, confirming that the observed cytokine release is mediated through TLR4. nih.govresearchgate.net Furthermore, the activity of AZ617 in inducing human TNFα release in vitro was found to be effectively inhibited by PF-06650833, a specific inhibitor of IRAK4, a key protein in the TLR4 signaling pathway. nih.gov
High-Throughput Screening Approaches for TLR4 Agonist Discovery
High-throughput screening (HTS) plays a vital role in the initial identification of potential drug candidates from large chemical libraries. nih.govresearchgate.net In the context of TLR4 agonist discovery, HTS assays are designed to rapidly screen numerous compounds for their ability to activate the TLR4 signaling pathway.
The discovery of the Ugi compounds, including AZ617, as a novel class of TLR4 agonists with a preference for human TLR4 was achieved through a high-throughput screening process. nih.govscispace.comresearchgate.net This screening utilized an NFκB SEAP reporter gene assay in hTLR4-transfected HEK293 cells. nih.govscispace.comresearchgate.net This approach allowed for the efficient identification of compounds that could trigger human TLR4 activation by measuring the reporter gene activity as a readout. nih.govresearchgate.net The Ugi synthesis reaction, a four-component condensation, facilitated the creation of a panel of structurally diverse compounds for screening and subsequent structure-activity relationship studies. tandfonline.comnih.govchemicaljournal.orgscispace.comresearchgate.net This demonstrates the effectiveness of HTS in identifying novel chemical scaffolds with desired biological activity, which are then further characterized using the in vitro methodologies described above.
Preclinical in Vivo Research Paradigms
Application in Humanized Immune System Mouse Models
Humanized immune system mouse models are increasingly employed in preclinical pharmaceutical research due to their potential for improved translatability to clinical applications nih.govnih.gov. These models, engrafted with components of the human immune system, offer a platform to study the activity of compounds targeting human immune pathways in a complex in vivo environment nih.govnih.gov. AZ617 has been investigated in such models, specifically in CD34+ stem cell-engrafted NOG-EXL mice (huNOG-EXL), to assess its ability to preferentially activate human immune responses nih.govnih.gov. The huNOG-EXL model is noted for developing a reconstituted human immune system that includes myeloid lineages, crucial components of the innate immune response, and exhibiting a more physiological cytokine profile compared to other humanized models.
Evaluation of Human Cytokine and Chemokine Secretion in HuNOG-EXL Mice
Studies in huNOG-EXL mice have demonstrated that AZ617 elicits a strong induction of human cytokines in vivo nih.govnih.gov. Specifically, AZ617 administration resulted in a significant increase in human TNFα and IL-6 levels nih.govnih.gov. This induction showed a notable preference for human cytokines over their mouse counterparts nih.govnih.gov. At the doses tested, AZ617 demonstrated a 10-fold preference for inducing human TNFα and a 5-fold preference for inducing human IL-6 compared to mouse TNFα and IL-6, respectively nih.govnih.gov.
Further research indicated that in vivo treatment with AZ617 led to a dose-dependent increase in human TNFα and IL-6 in huNOG-EXL mice. Human TNFα was detectable as early as 3 hours post-challenge with both 300 µg and 500 µg doses, resulting in levels 15-fold and 10-fold higher, respectively, compared to mouse TNFα at these doses. While mouse IL-6 and TNFα were also detected, their levels were considerably lower than the human cytokines.
In vitro studies using human peripheral blood mononuclear cells (PBMCs) stimulated with AZ617 also showed a concentration-dependent release of NFκB-related cytokines, including IFNγ, IL-1β, TNFα, and IL-6 nih.gov. Notably, AZ617 did not induce the expression of IFNα in either human or mouse cells, suggesting that its activity is primarily mediated through the NFκB pathway.
The following table summarizes the preferential induction of human cytokines over mouse cytokines by AZ617 in huNOG-EXL mice:
| Cytokine | Fold Preference (Human vs. Mouse) |
| TNFα | 10-fold nih.govnih.gov |
| IL-6 | 5-fold nih.govnih.gov |
The dose-dependent increase in human TNFα levels in huNOG-EXL mice following AZ617 administration is illustrated by the observed fold increases over mouse TNFα at specific doses:
| AZ617 Dose | Human TNFα Fold Increase over Mouse TNFα |
| 300 µg | 15-fold |
| 500 µg | 10-fold |
Investigation of Human TLR4 Signaling Pathways in Reconstituted Immune Systems
AZ617 functions as a human TLR4 agonist, and its ability to preferentially induce human cytokines in humanized mouse models facilitates the investigation of human TLR4 signaling pathways in an in vivo setting nih.govnih.gov. The AZ617 huNOG-EXL model provides a system to study the pharmacological inhibition of human TLR signaling nih.govnih.gov.
Studies have shown that inhibiting key proteins in the TLR4 signaling pathway can modulate the effects of AZ617. For instance, PF-06650833, a small molecule inhibitor of IRAK4 (a protein involved in TLR4 signaling), effectively inhibited AZ617-induced human TNFα release in vitro nih.govnih.gov. In the huNOG-EXL model, PF-06650833 also reduced AZ617-induced human TNFα, although its effect on human IL-6 was weaker nih.govnih.gov. The observation that pre-treating human PBMCs with a human-specific TLR4 blocking antibody reduced AZ617 activity further supports its dependence on TLR4 nih.gov.
TLR4 signaling typically involves both MyD88-dependent and TRIF-dependent pathways. The MyD88-dependent pathway, activated at the cell surface, leads to the activation of NFκB and the subsequent production of pro-inflammatory cytokines such as TNFα and IL-6. The induction of these cytokines by AZ617 suggests its engagement of the MyD88-dependent signaling route.
Pharmacodynamic Profiling in Relevant Non-Human Mammalian Models
Pharmacodynamic profiling of AZ617 and related compounds has included assessment of their activity in primary cells from various non-human mammalian species. These investigations aim to understand the species selectivity of the compound. Studies evaluating the reactivity of Ugi compounds, a class that includes AZ617, in primary cells from different species have been conducted.
These studies revealed that cells from mouse, rat, rabbit, ferret, and cotton rat displayed minimal or no activity when exposed to Ugi compounds. In contrast, primary cells from cynomolgus monkeys showed strong activity. Guinea pig cells exhibited reduced, but still substantial, activity. While detailed in vivo pharmacodynamic profiling of AZ617 in intact non-human mammals beyond the assessment of species selectivity in cell-based systems is not extensively detailed in the provided information, the observed species preference highlights the importance of using humanized models or relevant species for evaluating its effects.
Assessment of TLR4 Modulation in Engineered Murine Systems Expressing Human Receptors
Engineered murine systems expressing human receptors have been instrumental in confirming the human specificity of AZ617 and understanding the role of human TLR4 and its co-receptor MD-2 in its activity. By engineering mice to express human versions of TLR4 and MD2 in a background deficient in mouse TLR4 and MD2, researchers observed robust activity of Ugi compounds, including AZ617, both in vitro and in vivo. This provided direct evidence that the species preference of AZ617 is dictated by the differences between human and mouse TLR4/MD-2.
Structure Activity Relationship Sar Studies of Az617 Sodium and Analogs
Identification of Key Structural Determinants for TLR4 Agonistic Activity
The agonistic activity of AZ617 and its analogs is intrinsically linked to their unique chemical scaffold, derived from the Ugi reaction which combines an isocyanide, an aldehyde, an amine, and a carboxylic acid in a single step. researchgate.net The optimization from initial screening hits to the potent compound AZ617 involved systematic modifications to enhance TLR4 activation and improve physicochemical properties. plos.orgnih.gov
Key structural components essential for the potent TLR4-triggering activity include the diphenyl imidazole (B134444) moiety. nih.gov The core structure, an α-aminoacyl amide, provides a rigid framework that correctly positions key interactive groups within the receptor complex. plos.orgru.nl Research has shown that the TLR4 activation is mediated through the accessory protein MD2, which forms a complex with TLR4. nih.govunimib.it The interaction of these Ugi compounds with the TLR4/MD2 complex is distinct from that of LPS and does not require the presence of CD14 for optimal activity, a key difference from LPS-mediated activation. researchgate.netnih.gov While specific modifications to the core structure are tolerated, some changes, such as substituting the carboxyl group with an alkyne, have been shown to cause a significant 10- to 100-fold decrease in activity, highlighting the sensitivity of the receptor to the ligand's chemical architecture. nih.gov
Influence of Chemical Modifications on Species Selectivity
A remarkable characteristic of AZ617 and related Ugi compounds is their pronounced species selectivity, demonstrating a preference for human TLR4 over its murine counterpart. researchgate.netnih.gov This profile is the reverse of that seen for LPS and its derivative monophosphoryl lipid A (MPL), which are more potent activators of mouse TLR4. tandfonline.comnih.gov
SAR studies revealed that this species specificity is primarily dictated by the interaction with the MD2 co-receptor, rather than TLR4 itself. tandfonline.comnih.gov Experiments using "hybrid" transfectants with mixed human and mouse receptor components (e.g., hTLR4/mMD2 and mTLR4/hMD2) demonstrated that potent activation by Ugi compounds was critically dependent on the presence of human MD2 (hMD2). tandfonline.comnih.govunimib.it Compounds were significantly more active in cells expressing hMD2, regardless of whether the TLR4 protein was of human or mouse origin. nih.govunimib.it This indicates a higher affinity binding of the Ugi compounds to the hydrophobic pocket of hMD2 compared to mouse MD2 (mMD2). tandfonline.com
This selective activation has been confirmed across various cell types. The panel of Ugi compounds showed strong activity in human and cynomolgus monkey cells, reduced but substantial activity in guinea pig cells, and very little to no activity in cells from mice, rats, rabbits, and ferrets. researchgate.netnih.gov
Computational Modeling and Docking Simulations of Ligand-Receptor Complexes (e.g., MD2 Binding Pocket)
To elucidate the molecular basis for the observed activity and species selectivity, computational modeling and docking simulations have been employed. These studies focus on the interaction between the Ugi compounds and the hydrophobic binding pocket of the MD2 co-receptor, which is the primary binding site for TLR4 ligands. tandfonline.comnih.govunimib.it
Docking simulations of AZ617 into the hMD2 binding pocket identified two potential preferential binding modes with nearly identical energy scores. tandfonline.comnih.gov
Binding Mode 1: In the first orientation, the ligand is positioned to interact with key amino acid residues Tyr131 and Phe126. nih.gov Phe126 is located in a flexible loop region of MD2 that undergoes significant conformational change upon ligand binding, a crucial step for the subsequent dimerization of the TLR4/MD2 complex and signal activation. nih.govnih.gov This mode features a notable interlocked arrangement of five phenyl rings contributed by both AZ617 and MD2. nih.gov
Binding Mode 2: In the alternative docking mode, the ligand is situated deeper within the hydrophobic pocket, away from Tyr131 and the dimerization interface. nih.gov This pose was identified as the best-scored model for the interaction between AZ617 and the mouse MD2 receptor, potentially explaining the lack of agonistic activity in mice. researchgate.net
These in silico studies support the experimental findings that direct interaction within the MD2 pocket is the critical initiating event for TLR4 agonism by this class of compounds and that subtle differences in the pocket's structure between species, particularly around the Phe126 loop, dictate the observed selectivity. tandfonline.comnih.gov
Correlation of Lipophilicity (LogD) and Metabolic Stability with Biological Activity in Research Compounds
The development and optimization of the Ugi-product-based TLR4 agonists involved a careful balance of potency, metabolic stability, and physicochemical properties like lipophilicity (LogD). plos.orgnih.gov Generally, a LogD range of 1–3 is considered optimal for drug-like properties, while values greater than 4 can lead to rapid metabolic turnover and poor solubility. plos.orgresearchgate.netnih.gov For metabolic stability, an intrinsic clearance (Clint) value below 10 µL/min/10^6 cells is indicative of good stability. plos.orgnih.govresearchgate.net
Early, more lipophilic compounds in the series were potent but often suffered from poor metabolic stability and off-target effects, such as the inhibition of cytochrome P450 enzymes. nih.gov The optimization process successfully navigated this challenge. For instance, AZ617 was developed to have abolished P450 inhibitory activity. nih.gov
The table below presents data from the optimization stages of these Ugi products, correlating their lipophilicity (LogD at pH 7.4) and metabolic stability with their biological activity, measured as pEC50 (the negative log of the half-maximal effective concentration) in a human TLR4 reporter assay. plos.orgnih.gov
| Compound | LogD (pH 7.4) | Human TLR4 pEC50 | Intrinsic Clearance (rat hepatocytes / human microsomes) | Solubility (µg/mL) |
| AZ126 | 4.3 | 5.8 | 125 / 110 | 1 |
| AZ606 | 3.4 | 6.4 | 22 / 12 | 14 |
| AZ617 | 3.1 | 7.0 | <5 / <5 | 11 |
| AZ1795 | 2.5 | 6.8 | Not Available | >200 |
| AZ1985 | 3.5 | 6.9 | Not Available | 30 |
| AZ618 | 3.9 | 6.7 | Not Available | 10 |
| Data sourced from scientific publications. plos.orgnih.gov |
This data illustrates a clear trend: as the compounds were refined from AZ126 to AZ617, the LogD was reduced into a more optimal range, metabolic stability was significantly improved (lower clearance values), and TLR4 agonistic potency (pEC50) was enhanced. nih.gov
Research Applications and Immunological Insights
Utility of AZ617 Sodium as a Highly Selective Human TLR4 Agonist in Experimental Systems
This compound is a water-soluble, potent Toll-like receptor 4 (TLR4) agonist. excenen.comhodoodo.commedkoo.com A key characteristic that sets this compound apart is its remarkable selectivity for human TLR4 over its murine counterpart. tandfonline.comresearchgate.net This preference makes it an invaluable tool in experimental systems designed to specifically investigate human immune responses, particularly in environments that contain both human and mouse cells, such as humanized mouse models. nih.govnih.gov
In studies using human peripheral blood mononuclear cells (PBMCs), AZ617 has been shown to effect a concentration-dependent release of NFκB-related cytokines, including IFNγ, IL-1β, TNFα, and IL-6. nih.gov Conversely, it shows minimal activity in mouse splenocytes. nih.gov This species-specific activation is attributed to a higher binding affinity of AZ617 for human myeloid differentiation 2 (hMD-2), a co-receptor of TLR4, as compared to murine MD-2 (mMD-2). tandfonline.com The activity of AZ617 is dependent on TLR4, as pre-treatment of human PBMCs with an anti-human TLR4 blocking reagent significantly reduces its effects. nih.gov
The utility of AZ617 as a human-specific agonist has been demonstrated in vivo using humanized NOG-EXL mice (huNOG-EXL), which are engrafted with human CD34+ stem cells. nih.govnih.gov In these models, AZ617 treatment resulted in a robust, dose-dependent increase in human TNFα and IL-6 levels, with a marked preference over the induction of mouse cytokines. nih.govresearchgate.net For instance, at certain doses, the level of human TNFα was 10- to 15-fold higher than mouse TNFα. nih.govresearchgate.net This selectivity allows for the specific interrogation of human TLR4 signaling pathways in a complex in vivo setting. nih.gov
Table 1: In Vivo Cytokine Response to AZ617 in huNOG-EXL Mice
| Cytokine | Fold Preference (Human vs. Mouse) | Reference |
|---|---|---|
| TNFα | 10 to 15-fold | nih.govresearchgate.net |
| IL-6 | 5-fold | nih.gov |
Advancing Understanding of TLR4 Signaling Pathway Regulation
The specific nature of this compound's interaction with the human TLR4 receptor complex provides a powerful lens through which to dissect the regulation of this critical signaling pathway. TLR4 signaling is a cornerstone of the innate immune response, recognizing pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS) and initiating a cascade of events leading to inflammation. abcam.com This pathway is complex, involving multiple adaptor proteins and downstream effectors. abcam.comembopress.org
A significant finding is that the activation of TLR4 by AZ617 and other Ugi compounds appears to be independent of CD14, a co-receptor that is crucial for the response to LPS. tandfonline.comresearchgate.net This distinction allows researchers to probe CD14-independent mechanisms of TLR4 activation and signaling. Furthermore, in silico docking studies suggest that AZ617 binds within the hydrophobic pocket of MD-2, which is the primary ligand-binding component of the TLR4 receptor complex. tandfonline.comunimib.it
The use of AZ617 in conjunction with specific inhibitors allows for the detailed mapping of the TLR4 signaling cascade. For example, studies have utilized PF-06650833, a small molecule inhibitor of IRAK4 (interleukin-1 receptor-associated kinase 4), a key downstream kinase in the TLR4 pathway. nih.gov In vitro, PF-06650833 was shown to effectively inhibit the release of human TNFα induced by AZ617. nih.gov This was also observed in the huNOG-EXL mouse model, where the inhibitor reduced AZ617-induced human TNFα. nih.gov Such experiments validate the role of specific signaling components and provide a platform to test the efficacy of potential therapeutic modulators of the TLR4 pathway. nih.gov
Exploring the Basis of Species Divergence in Innate Immune Responses
The differential activity of this compound between human and mouse cells highlights the significant divergence in innate immune responses across species. tandfonline.comnih.gov The innate immune system must be potent enough to fight off a wide array of pathogens yet finely controlled to prevent self-damage, and this balance has shaped its evolution. nih.gov The species-specific action of AZ617 provides a molecular tool to investigate the genetic and structural underpinnings of these differences. plos.orgplos.org
Research with AZ617 has shown that while it is a potent agonist for human TLR4, it is largely inactive on cells expressing mouse TLR4/MD-2. tandfonline.com Interestingly, the activity could be partially restored when human MD-2 was co-expressed with mouse TLR4, confirming the critical role of MD-2 in this species-specific recognition. researchgate.net This allows for detailed structure-function studies to pinpoint the specific amino acid residues responsible for the higher affinity binding of AZ617 to hMD-2. Understanding these molecular interactions is crucial for translating findings from animal models to human clinical applications and for designing therapeutics that target the human immune system with greater precision.
Development of Research Probes for Target Identification and Validation
The unique properties of this compound make it an excellent candidate for the development of research probes for target identification and validation. biosynth.comnih.gov Target identification is a foundational step in drug discovery, aiming to pinpoint the molecular entities that a compound interacts with to elicit a biological response. wjbphs.comevotec.com
By modifying the structure of AZ617 to include a reporter tag, such as a fluorescent molecule or an affinity label, it can be used as a probe to "fish" for its binding partners in cells or cell lysates. nih.gov This technique, often referred to as chemical proteomics or affinity-based protein profiling, can confirm that TLR4/MD-2 is the direct target and potentially identify other off-target interactions or novel components of the signaling complex. ubiqbio.com
The development of such probes is crucial for validating the mechanism of action of small molecules. wjbphs.comnih.gov For instance, a labeled AZ617 probe could be used in pull-down assays followed by mass spectrometry to identify the proteins it directly binds to. nih.gov This provides direct evidence of target engagement and can help to elucidate the molecular mechanisms underlying the compound's activity. Given its high potency and selectivity, probes derived from AZ617 would be highly valuable for studying the TLR4 receptor complex in its native cellular environment. biosynth.com
Future Directions in Preclinical Chemical Biology Research
Investigation of Novel Chemical Scaffolds for TLR4 Modulation
The quest for new TLR4 modulators has evolved from modifying the natural ligand, lipid A, to exploring entirely new chemical structures to improve properties like solubility and pharmacokinetics. tandfonline.com While early work focused on lipid A mimetics such as Monophosphoryl lipid A (MPLA) and aminoalkyl glucosaminide 4-phosphates (AGPs), the field is increasingly turning towards non-glycolipid scaffolds. tandfonline.comnih.gov
AZ617, synthesized through a 4-component Ugi condensation reaction, exemplifies this modern approach, offering a non-lipid A structure with potent, human-specific TLR4 agonist activity. nih.govtandfonline.com This success encourages the exploration of other diverse chemical frameworks. Researchers are investigating various scaffolds, including:
Peptidomimetics: Compounds like Neoseptin-3 activate mouse TLR4 without any structural similarity to LPS. tandfonline.com
Chalcones and Morphine Derivatives: These have been identified as potential TLR4 antagonists. tandfonline.com
Natural Products: Compounds from natural sources, such as ferulic acid, celastrol, and parthenolide, have shown TLR4 modulating activity and provide inspiration for new synthetic derivatives. frontiersin.orgnih.gov
Monosaccharide-based Modulators: Simplified lipid A mimetics, such as the FP compounds, have been developed as potent TLR4 antagonists. frontiersin.orgacs.org
Computational methods like virtual screening and molecular docking are crucial in this search, allowing for the rapid screening of large chemical libraries to identify novel hits with drug-like properties that can overcome the limitations of earlier lipid-based compounds. nih.govacs.org Docking studies suggest that small molecules like AZ617 bind in a pocket between the TLR4 and MD-2 proteins, a mechanism distinct from lipid A and crucial for guiding the rational design of new modulators. nih.govnih.gov The future in this area lies in the continued synthesis and evaluation of these varied chemical classes to build a comprehensive structure-activity relationship library for TLR4 modulation. nih.govacs.org
Development of Advanced In Vitro and In Vivo Models for Mechanistic Studies
To accurately assess the activity and mechanism of novel TLR4 modulators like AZ617, sophisticated and relevant biological models are indispensable. The species-specific activity of many compounds, including the preference of AZ617 for human TLR4, necessitates the use of human-centric models. nih.govtandfonline.com
Advanced In Vitro Models:
Engineered Cell Lines: HEK-293 cells stably expressing components of the human LPS recognition complex (hTLR4, hMD-2, hCD14) are a cornerstone for initial screening and confirming TLR4-dependent activity. nih.govacs.org Comparing responses in human versus mouse TLR4-transfected cells is critical for determining species specificity. nih.gov
Primary Human Cells: To study responses in a more physiologically relevant context, in vitro assays using human peripheral blood mononuclear cells (PBMCs) or whole blood are employed to analyze cytokine release profiles upon stimulation. nih.govmdpi.com
Specialized Cell Culture Systems: Macrophage models, such as those derived from THP-1 cells, are used to dissect specific signaling pathways (e.g., MyD88-dependent vs. TRIF-dependent) and phenomena like M1 macrophage polarization. rsc.org Furthermore, co-culture systems, like neuron-microglia models, and complex 3D tissue models, such as skin infection models, allow for the validation of TLR4 modulators in the context of specific diseases or tissues. frontiersin.orgmdpi.com
Advanced In Vivo Models:
Humanized Mouse Models: The development of mice with humanized immune systems (e.g., huNOG-EXL mice) has been a significant breakthrough. nih.gov These models are invaluable for studying human-specific TLR4 agonists like AZ617 in an in vivo setting, allowing for the assessment of human cytokine induction while minimizing confounding responses from the mouse's own TLR4. nih.gov
Disease-Specific Animal Models: TLR4 modulators are tested in various animal models of disease, including sepsis models (e.g., cecal ligation and puncture) and vaccine adjuvant models, to evaluate their therapeutic potential. nih.govrsc.org
Transgenic Models: Mice expressing the human TLR4/MD2 complex or TLR4-deficient mice serve as critical tools to confirm that the biological effects of a compound are indeed mediated through the intended target. nih.govfrontiersin.org
These advanced models provide crucial platforms for detailed mechanistic studies, bridging the gap between initial discovery and potential clinical applications. frontiersin.orgmdpi.com
Elucidating Complex Interplay with Other Innate Immune Receptors
The innate immune response is not governed by single receptor pathways but by a complex and integrated network. aai.org TLR4 does not operate in isolation; its signaling is modulated by crosstalk with other pattern recognition receptors (PRRs), a critical consideration for preclinical research. aai.orgfrontiersin.org
A well-documented example is the synergistic interaction between TLR4 and NOD-like receptors (NLRs), specifically NOD1 and NOD2. aai.orgnih.gov These receptors recognize distinct bacterial components but can cooperate to amplify proinflammatory gene expression, a crucial aspect of the response to Gram-negative bacteria. aai.org Interestingly, this synergy appears to occur at the level of gene transcription rather than through the convergence of upstream signaling kinases. aai.orgnih.gov
Furthermore, there is evidence of interplay between TLRs and other receptor families, such as integrins. frontiersin.org This crosstalk can be either synergistic or inhibitory and can tailor the specific immune response to a given pathogen. frontiersin.org The SARS-CoV-2 spike protein, for instance, has been shown to interact with TLR4, triggering inflammatory signaling that contributes to the severity of COVID-19, highlighting the receptor's role in viral pathogenesis. dovepress.com
Expanding the Scope of Immunological Research Tools Based on AZ617 Sodium Derivatives
Small molecules with well-defined activity, such as AZ617, are not only potential drug candidates but also valuable tools for basic research. nih.govbiosynth.com The unique properties of AZ617—its human TLR4 specificity and water solubility—make it an excellent starting point for developing a new generation of chemical probes to dissect the intricacies of human innate immunity. medkoo.comnih.gov
One promising direction is the creation of molecular conjugates. nih.govru.nl The chemical structure of AZ617 features a free carboxyl group that is predicted to be solvent-exposed, making it a suitable handle for conjugation to other molecules without abolishing activity. nih.gov While initial attempts to replace this group with an alkyne for click chemistry resulted in reduced potency, further optimization could yield highly useful derivatives. nih.gov
Potential applications for AZ617 derivatives include:
Self-Adjuvanting Vaccines: Covalently linking a human-specific TLR4 agonist like an AZ617 derivative to an antigen ensures co-delivery to the same antigen-presenting cell. ru.nl This can enhance antigen-specific immune responses while minimizing systemic inflammation. nih.gov
Imaging Probes: Attaching fluorescent dyes or other imaging agents to AZ617 would allow for the visualization and tracking of TLR4/MD-2 complexes on immune cells, providing insights into receptor trafficking and localization during an immune response.
Targeted Immunomodulators: Conjugating AZ617 to antibodies or other targeting moieties could direct TLR4 activation to specific cell types or tissues, increasing therapeutic efficacy and reducing off-target effects.
By developing a toolkit of research probes based on the AZ617 scaffold, scientists can gain a deeper mechanistic understanding of human TLR4 signaling in health and disease. pnas.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
